Pamiparib

Overview

Description

Pamiparib is a pharmaceutical compound used primarily in the treatment of various types of cancer. It is a member of the poly (ADP-ribose) polymerase (PARP) inhibitor drug class. This compound is particularly effective in treating cancers associated with germline BRCA mutations, such as ovarian, fallopian tube, and primary peritoneal cancers .

Scientific Research Applications

Pamiparib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying PARP inhibition and DNA repair mechanisms.

Biology: Investigated for its effects on cellular processes and DNA damage response.

Medicine: Primarily used in cancer treatment, particularly for BRCA-mutated cancers. It is also being studied for its potential in treating other types of cancer.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Pamiparib is a selective inhibitor of poly (ADP-ribose) polymerase 1 and 2 (PARP1 and 2) . PARP1 and PARP2 are involved in DNA replication and transcriptional regulation, and play essential roles in cell survival in response to DNA damage . Inhibition of PARPs prevents the repair of common single-strand DNA breaks which leads to formation of double-strand breaks during DNA replication .

Safety and Hazards

Pamiparib is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Inhalation and contact with eyes and skin should be avoided .

Future Directions

Pamiparib is currently in global clinical development as a monotherapy, and in combination with other agents, including BeiGene’s investigational anti-PD1 antibody, tislelizumab (BGB-A317), for a variety of solid tumor malignancies . It is being evaluated in pivotal clinical trials in China in recurrent platinum-sensitive and BRCA1/2 mutated ovarian cancers .

Biochemical Analysis

Biochemical Properties

Pamiparib selectively binds to PARP1 and PARP2, preventing PARP-mediated DNA repair . It has IC50 values of 1.3 and 0.92 nM for PARP-1 and -2, respectively . This compound’s interaction with these enzymes leads to an accumulation of DNA strand breaks, inducing genomic instability and eventually causing apoptosis .

Cellular Effects

This compound has demonstrated antitumor activity in preclinical models . It has shown strong anti-proliferation activities in tumor cell lines with BRCA1/2 mutations or HR pathway deficiency (HRD) . This compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PARP proteins, which allows for the accumulation of unrepaired single-strand breaks . These breaks are converted to double-strand breaks during cell division, leading to apoptosis or cell death . This mechanism renders cells highly susceptible to DNA lesions caused by PARP inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a dose-proportional increase in exposure . It has demonstrated antitumor activity in patients with epithelial ovarian cancer, with a median duration of response of 14.9 months .

Dosage Effects in Animal Models

In animal models, this compound has shown strong anti-tumor synergy with temozolomide (TMZ), a DNA alkylating agent used to treat brain tumors . Oral administration of this compound at a dose as low as 3 mg/kg is sufficient to abrogate PARylation in brain tumor tissues .

Metabolic Pathways

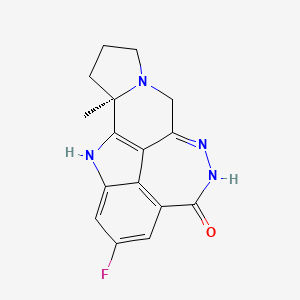

This compound is mainly cleared through metabolism, primarily via N-oxidation and oxidation of the pyrrolidine ring . A dehydrogenated oxidative product (M3) was the most abundant metabolite in biosamples .

Transport and Distribution

This compound has demonstrated improved penetration across the blood-brain barrier in mice, suggesting its potential for distribution within cells and tissues .

Subcellular Localization

Given its role as a PARP inhibitor, it is likely to be found in the nucleus where it interacts with DNA and other nuclear proteins to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pamiparib is synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:

- Formation of the core structure through cyclization reactions.

- Introduction of the fluoro group via electrophilic substitution.

- Addition of the carboxamide group through amidation reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The process also involves rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Pamiparib undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups on this compound.

Substitution: Electrophilic and nucleophilic substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Comparison with Similar Compounds

Properties

IUPAC Name |

(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENYZIUJOTUUNY-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446261-44-4 | |

| Record name | Pamiparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446261444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pamiparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14769 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PAMIPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8375F9S90C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)